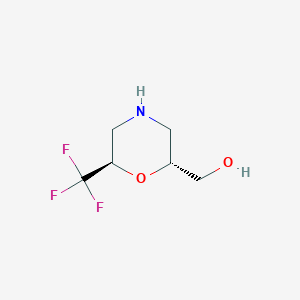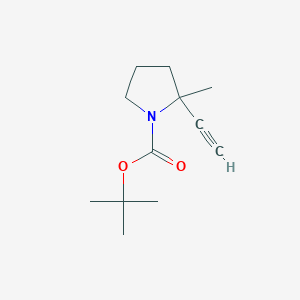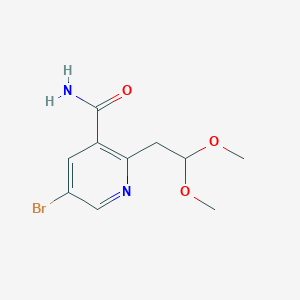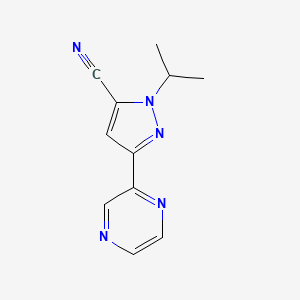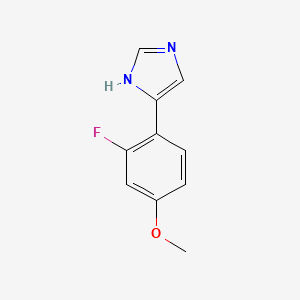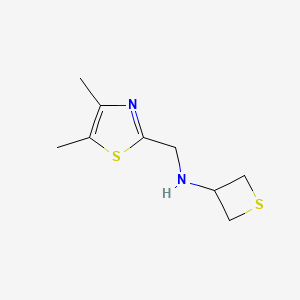
3-Methyloxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyloxolane-2-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of oxolane, featuring a carboxylic acid group at the second position and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methyloxolane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the hydrolysis of 3-methyloxolane-2-carboxylate esters using aqueous acids .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methyloxolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Methyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-methyloxolane-2,4-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) yields 3-methyloxolane-2-methanol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Methyloxolane-2,4-dicarboxylic acid.
Reduction: 3-Methyloxolane-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Methyloxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-methyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
- 2-Methyloxolane-2-carboxylic acid
- 3-Methyloxolane-3-carboxylic acid
- 2-Methyltetrahydrofuran (2-MeTHF)
Comparison: 3-Methyloxolane-2-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which influence its reactivity and interactions. Compared to 2-methyloxolane-2-carboxylic acid and 3-methyloxolane-3-carboxylic acid, it exhibits different chemical and physical properties, making it suitable for distinct applications. 2-Methyltetrahydrofuran (2-MeTHF) is primarily used as a solvent, whereas this compound is more versatile in synthetic and industrial applications .
属性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC 名称 |
3-methyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI 键 |
IUCKHYBYONQBJH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


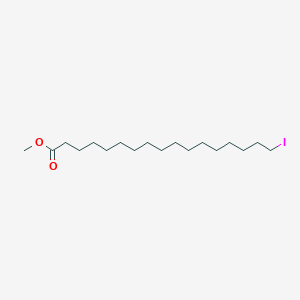
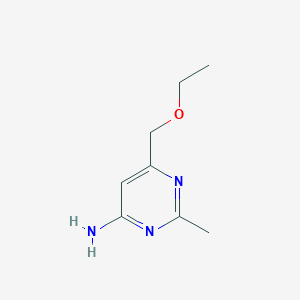
![Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13328220.png)
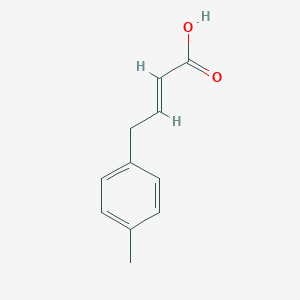
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13328225.png)
![3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B13328231.png)
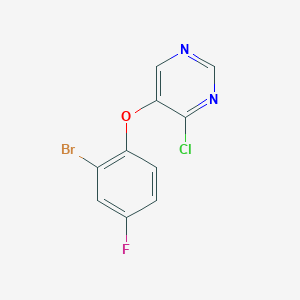
![tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13328252.png)
